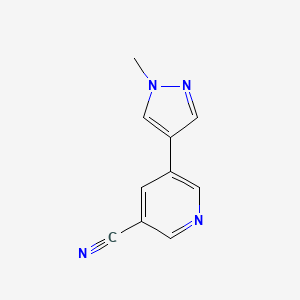

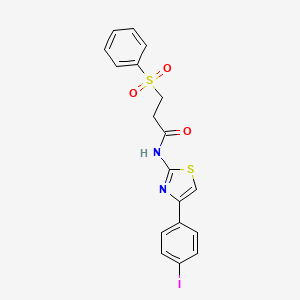

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, also known as MPN, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPN has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Scientific Research Applications

- Some derivatives exhibited significant biological activity, comparable to the standard drug Streptomycin. Molecular docking studies further supported their efficacy .

- Investigating the compound’s impact on kinases could reveal insights into its role in cellular signaling pathways. For instance, it might selectively inhibit certain kinases, making it a candidate for targeted therapies .

- Researchers have studied related pyrazolyl-substituted nitronyl nitroxides in paramagnetic metal complexes. Investigating the influence of a fluorine atom on magnetism could provide valuable insights .

- The compound’s structure suggests potential interactions with metabolic enzymes. Computational studies could predict its binding affinity to enzymes like NAMPT (nicotinamide phosphoribosyltransferase) or CYP (cytochrome P450) isoforms .

Antibacterial Activity

Kinase Inhibition

Metal Complexes and Magnetism

Metabolic Enzyme Modulation

Mechanism of Action

Target of Action

The primary target of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . It has been identified as a druggable target, especially in the context of tumor-associated macrophages and microglia in the tumor microenvironment .

Mode of Action

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile acts as a potent inhibitor of CSF-1R . It binds to the receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by CSF-1R, leading to changes in the behavior of monocytes and macrophages .

Biochemical Pathways

The inhibition of CSF-1R by 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile affects several biochemical pathways. These pathways are primarily involved in the survival, proliferation, and differentiation of monocytes and macrophages . The downstream effects of this inhibition can lead to changes in the tumor microenvironment, potentially affecting the growth and progression of tumors .

Pharmacokinetics

It’s important to note that the compound’s ability to cross the blood-brain barrier is a significant factor in its bioavailability .

Result of Action

The result of the action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the inhibition of CSF-1R activity. This inhibition disrupts the normal functioning of monocytes and macrophages, which can lead to changes in the tumor microenvironment . .

properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCJDMBGGEEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)

![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)